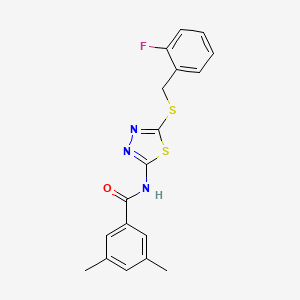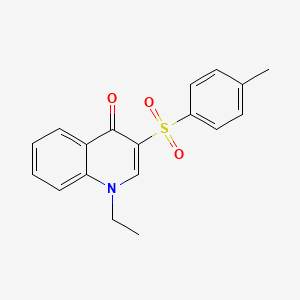![molecular formula C18H19NO B2745830 N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide CAS No. 2411307-24-7](/img/structure/B2745830.png)
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide, also known as MPEP, is a chemical compound that belongs to the class of phenylalkylamines. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5 by binding to its allosteric site, thereby reducing its activity. This leads to a decrease in glutamate release and subsequent downstream signaling, resulting in a reduction of synaptic plasticity and excitability.
Biochemical and Physiological Effects
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in animal models. Additionally, N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide has been shown to have neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in scientific research is its selectivity and specificity for mGluR5. This allows for the investigation of the specific role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in scientific research. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as schizophrenia and anxiety disorders. Additionally, the development of more selective and potent mGluR5 antagonists may provide new insights into the role of mGluR5 in various physiological and pathological processes. Finally, the use of N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in combination with other pharmacological agents may provide synergistic effects and improve its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide involves the reaction of N-methyl-2-hydroxyethylamine with 1-(4-bromophenyl)-1-phenylethene, followed by the addition of propionyl chloride. The resulting product is then purified by column chromatography to obtain N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide in high purity.
Aplicaciones Científicas De Investigación
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide has been widely used as a pharmacological tool in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to modulate synaptic plasticity, learning, and memory, as well as to have potential therapeutic effects in various neurological disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.
Propiedades
IUPAC Name |
N-methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-4-18(20)19(3)14(2)15-10-12-17(13-11-15)16-8-6-5-7-9-16/h4-14H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBCNMWFYNEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[1-(4-phenylphenyl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)

![4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide](/img/structure/B2745751.png)
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2745752.png)
![Imidazo[1,2-c]quinazolin-5-amine hydrobromide](/img/structure/B2745754.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2745757.png)
![4-(3-Chlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745759.png)
![Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2745760.png)
![6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2745763.png)

![[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2745765.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2745766.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2745768.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745770.png)